Tert-butyl N-benzylidenealaninate

Description

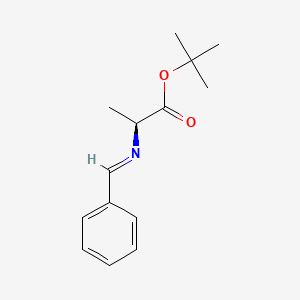

Tert-butyl N-benzylidenealaninate is a synthetic organic compound featuring a tert-butyl ester group and a benzylidene imine moiety attached to an alanine backbone. It is primarily utilized in peptide synthesis and asymmetric catalysis due to its steric bulk and chiral properties. The tert-butyl group enhances stability against hydrolysis, while the benzylidene moiety facilitates selective deprotection in multi-step reactions. This analysis therefore relies on comparisons with structurally or functionally analogous tert-butyl-containing compounds, as detailed below.

Properties

CAS No. |

78688-64-9 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(benzylideneamino)propanoate |

InChI |

InChI=1S/C14H19NO2/c1-11(13(16)17-14(2,3)4)15-10-12-8-6-5-7-9-12/h5-11H,1-4H3/t11-/m0/s1 |

InChI Key |

AMONUZJWIRBZBA-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)N=CC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

- tert-Butyl Alcohol (2-methyl-2-propanol)

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

- Benzylidene-protected amino acid derivatives (e.g., benzylidene alanine esters).

Table 1: Comparative Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| Tert-butyl N-benzylidenealaninate | C₁₄H₁₉NO₃ | 249.3 g/mol | tert-butyl ester, benzylidene imine | Peptide synthesis, chiral catalysis |

| tert-Butyl Alcohol | C₄H₁₀O | 74.12 g/mol | Tertiary alcohol | Solvent, gasoline additive |

| tert-Butyl pyrrolidine carboxylate* | C₁₇H₂₅NO₄ | 307.4 g/mol | tert-butyl ester, pyrrolidine | Pharmaceutical research |

Reactivity and Stability

- This compound : The tert-butyl group confers resistance to nucleophilic attack and hydrolysis, while the benzylidene imine is acid-labile, enabling selective deprotection under mild acidic conditions.

- tert-Butyl Alcohol : Highly flammable (NFPA flammability rating: 3) with moderate health hazards (OSHA PEL: 100 ppm). Reacts with oxidizing agents, posing explosion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.